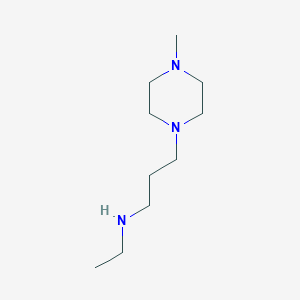
N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline
Descripción general
Descripción
N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline (NDPTA) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a derivative of aniline, an aromatic amine, and is a colorless, water-soluble liquid with a sweet, pungent odor. NDPTA is used in a variety of applications, including as a reagent in organic synthesis and as a catalyst in the production of polymers. It is also used in the production of pharmaceuticals, dyes, and other organic compounds. NDPTA has been studied extensively in recent years due to its potential applications in a wide range of scientific fields.
Aplicaciones Científicas De Investigación
1. Visible-light-promoted Radical C-H Trifluoromethylation
N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline, a trifluoromethyl-substituted aniline, is used in visible-light-induced radical trifluoromethylation. This process involves Togni reagent and produces fluorine-containing molecules and heterocyclic compounds, providing an economical route to trifluoromethylated free anilines (Xie et al., 2014).
2. Preparation and Chemistry of 2,2-dimethyl-1,2-dihydroquinolines
The cyclization of N-(1,1-dimethylpropargyl) anilines, including compounds related to N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline, yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. This process is significant for synthesizing heterocyclic ring compounds with various applications (Williamson & Ward, 2005).
3. Silver(I)-Catalyzed N-Trifluoroethylation
Silver-catalyzed N-H insertions with 2,2,2-trifluorodiazoethane are employed for N-trifluoroethylation of anilines. This method is important for producing trifluoroethyl imidates, showcasing the utility of anilines in organic synthesis (Luo et al., 2015).
4. Development of Tetrylenes Chelated by Hybrid Amido-amino Ligand
Anilines substituted with various moieties, including structures akin to N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline, are used to develop tetrylenes chelated by hybrid amido-amino ligands. These compounds have potential applications in material sciences (Vaňkátová et al., 2011).
5. Synthesis of Electron Transport Materials
N-(Nitrofluorenylidene)anilines, which may involve structures similar to N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline, are synthesized for use as electron transport materials in positive charge electrophotography. These compounds exhibit stability and efficiency in electrophotographic processes (Matsui et al., 1993).
Propiedades
IUPAC Name |
N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-11(2,3)8-16-10-6-4-5-9(7-10)12(13,14)15/h4-7,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQHZTYHDQQGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651277 | |
| Record name | N-(2,2-Dimethylpropyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline | |
CAS RN |
887590-46-7 | |
| Record name | N-(2,2-Dimethylpropyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide](/img/structure/B1385195.png)
![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)
![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)



![N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385203.png)

![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)
![3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385207.png)
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide](/img/structure/B1385208.png)
![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1385211.png)